molecular formula C14H16BrN B13634572 8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole

8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B13634572
M. Wt: 278.19 g/mol
InChI Key: XVGMGGKOYMKZBI-UHFFFAOYSA-N
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Description

8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions to form the desired tetrahydrocarbazole derivative . The reaction typically requires the use of acetic acid and hydrochloric acid as catalysts and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbazolones or benzazonine-diones.

    Reduction: Fully saturated carbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole can be compared with other carbazole derivatives such as:

    8-bromo-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but lacks the ethyl group.

    3-ethyl-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but lacks the bromine atom.

    2,3,4,9-tetrahydro-1H-carbazole: Lacks both the bromine and ethyl groups.

The presence of both the bromine atom and the ethyl group in this compound makes it unique and may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H16BrN

Molecular Weight

278.19 g/mol

IUPAC Name

8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole

InChI

InChI=1S/C14H16BrN/c1-2-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16-13/h3-5,9,16H,2,6-8H2,1H3

InChI Key

XVGMGGKOYMKZBI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)C3=C(N2)C(=CC=C3)Br

Origin of Product

United States

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